10-(4-benzoylphenyl)-2-(ethylsulfanyl)-10H-phenothiazine
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Overview
Description
(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenothiazine Core: This step involves the cyclization of appropriate precursors to form the phenothiazine core.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the Phenylmethanone Moiety: This step may involve Friedel-Crafts acylation to attach the phenylmethanone group to the phenothiazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylmethanone moiety can be reduced to the corresponding alcohol.
Substitution: The phenothiazine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry
Biology
Phenothiazine derivatives are known for their biological activity, including antimicrobial, antitumor, and anti-inflammatory properties. This compound may be investigated for similar activities.
Medicine
Given the pharmacological relevance of phenothiazine derivatives, (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone may be explored for its potential as an antipsychotic or antiemetic agent.
Industry
This compound may find applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. The ethylthio and phenylmethanone groups may modulate the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine derivative.
Promethazine: An antiemetic and antihistamine phenothiazine derivative.
Thioridazine: Another antipsychotic phenothiazine derivative.
Uniqueness
(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is unique due to the presence of the ethylthio group and the phenylmethanone moiety, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C27H21NOS2 |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
[4-(2-ethylsulfanylphenothiazin-10-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H21NOS2/c1-2-30-22-16-17-26-24(18-22)28(23-10-6-7-11-25(23)31-26)21-14-12-20(13-15-21)27(29)19-8-4-3-5-9-19/h3-18H,2H2,1H3 |
InChI Key |
XOLOQBFQIHEHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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